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molecular formula C14H16O B8477210 2-Methyl-6-benzylidenecyclohexanone CAS No. 6324-75-0

2-Methyl-6-benzylidenecyclohexanone

Cat. No. B8477210
M. Wt: 200.28 g/mol
InChI Key: OOXAOPCNIYOINQ-RAXLEYEMSA-N
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Patent
US05663447

Procedure details

66 g of 85% strength potassium hydroxide solution and 750 ml of tert-butanol were placed in a 1 l 4-necked flask, and the mixture was heated briefly at reflux with stirring. Then 8.3 g of potassium iodide were added, the mixture was cooled to room temperature and 200 g of 2-methyl-6-benzylidene-cyclohexanone were added. 101 g of methyl chloride were passed in at room temperature over 8 hours. The mixture was subsequently stirred at room temperature for 8 hours, and then 450 ml of tert-butanol were distilled off. 500 ml of water were added to the residue, the mixture was stirred thoroughly, and the product which separates out was filtered off with suction. Recrystallization from methanol gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
2-methyl-6-benzylidene-cyclohexanone
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
101 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[I-].[K+].[CH3:5][CH:6]1[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]1=[O:19].[CH3:20]Cl>C(O)(C)(C)C>[CH3:5][C:6]1([CH3:20])[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:7]1=[O:19] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
2-methyl-6-benzylidene-cyclohexanone
Quantity
200 g
Type
reactant
Smiles
CC1C(C(CCC1)=CC1=CC=CC=C1)=O
Step Four
Name
Quantity
101 g
Type
reactant
Smiles
CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated briefly
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at room temperature for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
450 ml of tert-butanol were distilled off
ADDITION
Type
ADDITION
Details
500 ml of water were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred thoroughly
FILTRATION
Type
FILTRATION
Details
the product which separates out was filtered off with suction
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.

Outcomes

Product
Name
Type
Smiles
CC1(C(C(CCC1)=CC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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